(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate
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Overview
Description
(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate is a complex organic compound with a unique structure that combines bromine, chlorine, and azo functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-bromophenyl isocyanate with 2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)benzamide
- 4-methyl-N-(2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl)benzamide
- 4-chloro-N-(2,2,2-trichloro-1-(2,3-dichlorophenylamino)ethyl)benzamide
Uniqueness
(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate is unique due to its specific combination of bromine, chlorine, and azo groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
202342-24-3 |
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Molecular Formula |
C21H16BrCl3N4O2 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate |
InChI |
InChI=1S/C21H16BrCl3N4O2/c22-14-6-12-18(13-7-14)31-20(30)27-19(21(23,24)25)26-15-8-10-17(11-9-15)29-28-16-4-2-1-3-5-16/h1-13,19,26H,(H,27,30) |
InChI Key |
INNDXYQWMURHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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